3,4',5-Trichlorobenzophenone
Overview
Description
3,4’,5-Trichlorobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of three chlorine atoms attached to the benzene rings of the benzophenone structure. The molecular formula of 3,4’,5-Trichlorobenzophenone is C13H7Cl3O, and it has a molecular weight of 285.55 g/mol . This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 140-142°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dichlorobenzoyl chloride and chlorobenzene as starting materials, with anhydrous aluminum chloride as the catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 3,4’,5-Trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted benzophenones with various functional groups.
Reduction Reactions: Benzhydrol derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Scientific Research Applications
3,4’,5-Trichlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,4’,5-Trichlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5,4’-trichlorobenzophenone: This compound has an additional hydroxyl group, which can influence its reactivity and solubility.
3,4,5-Trichlorobenzotrifluoride: This compound has a trifluoromethyl group instead of the carbonyl group, leading to different chemical properties and applications.
Uniqueness
3,4’,5-Trichlorobenzophenone is unique due to its specific substitution pattern and the presence of three chlorine atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFNIYUGJARNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375293 | |
Record name | 3,4',5-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-65-8 | |
Record name | 3,4',5-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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